(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWYYNCSPLBEF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound with the molecular formula C18H19N3O2, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antiviral, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a phenyl group attached to a prop-2-en-1-one backbone and a piperidine moiety substituted with a pyrazinyl ether. Its structure is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 g/mol |
| Purity | ≥95% |
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | COX Enzyme Targeted |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.09 | COX-1 |
| (E)-3-phenyl... | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity, showcasing the compound's potential as an anti-inflammatory agent.
2. Antiviral Activity
The antiviral potential of compounds related to this compound has been explored in various studies. For instance, derivatives have shown activity against viruses such as HIV and HSV, indicating their potential as therapeutic agents in viral infections.
Case Study: Antiviral Screening of Piperidine Derivatives
In a study evaluating a series of piperidine derivatives, certain compounds demonstrated moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus type 1 (HSV-1). The findings suggest that modifications on the piperidine ring can enhance antiviral efficacy.
3. Anticancer Activity
The anticancer properties of similar compounds have also been documented. Studies focusing on piperidine-based derivatives have reported their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | MCF7 (Breast Cancer) | 5.0 |
| Compound D | HeLa (Cervical Cancer) | 7.5 |
| (E)-3-phenyl... | TBD | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or piperidine rings can significantly impact potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
